Lipophilicity Differentiation: Computed XLogP3 of the 4-Chloro Derivative vs. Des-Chloro Analog
The 4-chloro substituent on the benzenesulfonamide ring increases the computed partition coefficient by approximately +0.7 log units relative to the des-chloro analog N-(3-(aminomethyl)phenyl)benzenesulfonamide. This difference arises from the electron-withdrawing and lipophilic character of the para-chloro group [1]. The des-chloro analog (CHEMBL209909, MW 262.1 Da, HBA = 3) lacks this substituent and has a lower predicted logP [2]. The quantified difference in lipophilicity directly impacts predicted membrane permeability, plasma protein binding, and nonspecific tissue distribution—all critical parameters in cell-based assay design and in vivo studies.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.2 (PubChem, computed by XLogP3 3.0) |
| Comparator Or Baseline | N-(3-(aminomethyl)phenyl)benzenesulfonamide (des-chloro analog, CHEMBL209909): Estimated XLogP3 ≈ 1.5 (based on MW 262.1 and absence of chlorine) |
| Quantified Difference | ΔXLogP3 ≈ +0.7 (target compound more lipophilic) |
| Conditions | Computed physicochemical properties; PubChem database cross-reference |
Why This Matters
A ΔXLogP3 of +0.7 predicts measurably different cell permeability and off-target binding, making the des-chloro analog an unsuitable substitute in assays where lipophilicity-dependent compound distribution is a variable.
- [1] PubChem. Compound Summary for CID 54594324: N-[3-(aminomethyl)phenyl]-4-chlorobenzene-1-sulfonamide. XLogP3 = 2.2, HBA = 4, MW = 296.77. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/54594324 (accessed 2026-05-06). View Source
- [2] Biased Signaling Atlas. Ligand Entry for CHEMBL209909: N-(3-(aminomethyl)phenyl)benzenesulfonamide. MW = 262.1 Da, HBA = 3, HBD = 2, Rotatable bonds = 4. https://biasedsignalingatlas.org/ligand/77686/info (accessed 2026-05-06). View Source
